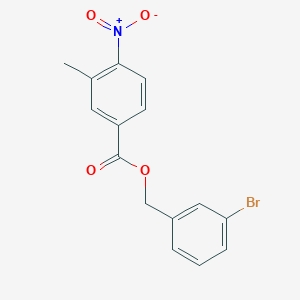

3-bromobenzyl 3-methyl-4-nitrobenzoate

Description

Properties

IUPAC Name |

(3-bromophenyl)methyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c1-10-7-12(5-6-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYZJBOFNUNOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

a) Methyl 3-Methyl-4-Nitrobenzoate (CAS 58537-99-8)

- Structure : The ester group is a simple methyl (-CH₃) instead of 3-bromobenzyl.

- Key Differences :

- Solubility : The absence of the bulky bromobenzyl group likely increases solubility in polar solvents.

- Reactivity : Reduced steric hindrance may enhance reactivity in nucleophilic acyl substitution reactions.

- Crystallinity : The smaller methyl group may lead to less complex crystal packing compared to the bromobenzyl analog .

b) Methyl 3-Methoxy-4-Nitrobenzoate

- Structure : Features a methoxy (-OCH₃) group instead of methyl at the 3-position.

- Hydrogen Bonding: The methoxy oxygen can participate in hydrogen bonding, influencing crystal lattice stability .

c) 3-Bromobenzyl 2-Phenylacetate

- Structure : The acid moiety is 2-phenylacetic acid instead of 3-methyl-4-nitrobenzoic acid.

- Key Differences :

Physicochemical Properties and Reactivity

| Property | 3-Bromobenzyl 3-Methyl-4-Nitrobenzoate | Methyl 3-Methyl-4-Nitrobenzoate | Methyl 3-Methoxy-4-Nitrobenzoate |

|---|---|---|---|

| Molecular Weight | ~350.18 g/mol | ~209.18 g/mol | ~225.16 g/mol |

| Polar Groups | -NO₂, -Br | -NO₂ | -NO₂, -OCH₃ |

| Steric Hindrance | High (bulky bromobenzyl) | Low | Moderate |

| Hydrogen Bonding | Limited (no H-bond donors) | Limited | Methoxy O as H-bond acceptor |

Key Observations :

Crystallographic and Supramolecular Features

- Crystal Packing: The bromine atom in the target compound may engage in halogen bonding (C-Br⋯O), a feature absent in non-halogenated analogs. This could stabilize crystal lattices, as seen in halogen-rich pharmaceuticals .

- Graph Set Analysis : Hydrogen-bonding patterns in nitrobenzoates often involve C-H⋯O interactions between aromatic protons and nitro oxygens. Methoxy-substituted analogs may exhibit additional O-H⋯O bonds, altering melting points and solubility .

Q & A

Q. What synthetic strategies are effective for preparing 3-bromobenzyl 3-methyl-4-nitrobenzoate?

- Methodological Answer : A typical synthesis involves sequential functionalization of the benzoate scaffold:

Nitration : Introduce the nitro group at the 4-position of 3-methylbenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

Esterification : React the nitro-substituted acid with 3-bromobenzyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .

Bromination : If the benzyl bromide precursor is unavailable, brominate the benzyl alcohol using PBr₃ or HBr/AcOH .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

| Step | Reagents/Conditions | Yield (Reported for Analogues) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% |

| Esterification | DCC/DMAP, DCM, RT | 70–85% |

| Bromination | PBr₃, DCM, 0°C→RT | 80–90% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The nitro group deshields adjacent protons (δ ~8.1–8.3 ppm for aromatic H), while the 3-bromobenzyl group shows splitting patterns typical for para-substituted bromine .

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₂BrNO₄: theoretical [M+H]⁺ = 358.00) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement . For example, a related bromo-nitrobenzoate (C₁₆H₁₁BrO₂) showed triclinic symmetry (space group P1, a = 7.4508 Å, b = 8.1824 Å) with R-factor = 0.020 .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or hydrogen bonding .

- Validation : Cross-check SCXRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve NMR/XRD mismatches .

Q. How do hydrogen-bonding networks influence solid-state properties?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric carboxylic acids). For nitrobenzoates, expect C–H···O interactions between the nitro group and aromatic protons .

- Thermal Analysis : Correlate melting points (e.g., mp 154–158°C for 3-bromobenzoic acid ) with packing efficiency.

Q. How to design derivatives for enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 3-bromobenzyl group with electron-deficient substituents (e.g., 4-fluorobenzyl) to modulate lipophilicity .

- Functionalization : Convert the ester to an amide (via NH₃/MeOH) or introduce a hydroxymethyl group (via LiAlH₄ reduction) .

Data Contradiction & Validation

Q. How to address conflicting data between spectroscopic and computational models?

- Methodological Answer :

- Iterative Refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns .

- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in DFT calculations .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Waste Management : Segregate halogenated waste for professional disposal (e.g., incineration with scrubbers) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.